Benzyl (2-chloroethyl)methylcarbamate

Diltiazem metabolism Calcium channel antagonism Cardiovascular pharmacology

Sourcing a reliable standard for diltiazem metabolite quantification is critical for pharmacokinetic studies. This compound provides a verified solution, confirmed by LC-MS/MS analysis of human samples. - Enables precise calibration for metabolite 21 (IC₅₀=112.2 µM) in plasma/urine assays. - Functions as a bifunctional building block with an orthogonal Cbz protecting group and a reactive chloroethyl handle. - Supplied with rigorous purity documentation to ensure assay reproducibility and data integrity.

Molecular Formula C11H14ClNO2
Molecular Weight 227.69 g/mol
Cat. No. B8572282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl (2-chloroethyl)methylcarbamate
Molecular FormulaC11H14ClNO2
Molecular Weight227.69 g/mol
Structural Identifiers
SMILESCN(CCCl)C(=O)OCC1=CC=CC=C1
InChIInChI=1S/C11H14ClNO2/c1-13(8-7-12)11(14)15-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3
InChIKeySHHZBAVUQMNXKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl (2-chloroethyl)methylcarbamate: Key Properties & Specifications


Benzyl (2-chloroethyl)methylcarbamate (CAS 68767-11-3) is a synthetic organic compound belonging to the carbamate class, characterized by a benzyl carbamate (Cbz) protecting group conjugated to a 2-chloroethyl-methylamine moiety . This bifunctional molecule combines the stability of a benzyl carbamate protecting group with the reactive potential of a 2-chloroethyl group, enabling its utility as both a synthetic intermediate and a pharmacological probe [1]. The compound has been identified and characterized as a metabolite of the calcium channel blocker diltiazem, and its structure has been verified via LC-MS/MS analysis of human urine samples, confirming its biological relevance [2]. Commercially, the compound is typically available at purities of 95% or higher, with a molecular weight of 229.7 g/mol and the molecular formula C₁₁H₁₄ClNO₂ .

Benzyl (2-chloroethyl)methylcarbamate: Why Substitution Fails


Direct substitution of Benzyl (2-chloroethyl)methylcarbamate with other carbamates or alkylating agents is scientifically unsound due to its unique dual functionality. The benzyl carbamate (Cbz) group provides a specific, orthogonal protection strategy for amines that can be selectively removed via hydrogenolysis, a condition under which many other protecting groups (e.g., Fmoc, Boc) are either unstable or require different cleavage conditions [1]. Simultaneously, the 2-chloroethyl moiety acts as a latent alkylating agent, which can undergo intramolecular cyclization or intermolecular nucleophilic substitution, a reactivity profile not shared by simpler alkyl or aryl carbamates [2]. The compound's identification as a diltiazem metabolite with a specific IC₅₀ value of 112.2 µM in a hamster aorta Ca²⁺ antagonism assay [3] further invalidates replacement by other diltiazem metabolites, which exhibit a wide range of potencies (IC₅₀ from 0.98 µM to 126.7 µM) and distinct structure-activity relationships [3]. Generic substitution would introduce uncontrolled variability in both synthetic pathways and biological readouts, undermining reproducibility and data integrity.

Benzyl (2-chloroethyl)methylcarbamate Quantitative Comparison


Ca²⁺ Antagonism Across Diltiazem Metabolites

In a head-to-head comparison of diltiazem and its metabolites, Benzyl (2-chloroethyl)methylcarbamate (referred to as compound 21 in the study) exhibited a Ca²⁺ antagonistic IC₅₀ of 112.2 ± 33.2 µM on KCl-depolarized hamster aorta preparations. This potency is significantly lower than that of the parent drug diltiazem (IC₅₀ = 0.98 ± 0.47 µM) and several other metabolites, but it is comparable to metabolite 24 (IC₅₀ = 126.7 ± 24.2 µM) [1]. This data precisely quantifies the compound's pharmacological contribution to diltiazem's overall vasorelaxant effect and distinguishes it from more potent metabolites like the O-demethylated metabolite 22 (IC₅₀ = 40.4 ± 15.4 µM) [1].

Diltiazem metabolism Calcium channel antagonism Cardiovascular pharmacology

Latent Alkylating Reactivity of 2-Chloroethyl Carbamates

The 2-chloroethyl group in Benzyl (2-chloroethyl)methylcarbamate functions as a latent alkylating agent, undergoing nucleophilic substitution or intramolecular cyclization under physiological or basic conditions [1]. While specific kinetic data for this exact compound is not available in the public domain, class-level inference from related 2-haloethyl carbamates indicates that the chlorine atom can be displaced by nucleophiles such as amines, thiols, and alcohols [1]. This reactivity profile is distinct from that of simpler alkyl carbamates (e.g., methyl or ethyl carbamates), which lack the electrophilic chloroethyl moiety and therefore do not possess this alkylating potential [2]. The presence of the benzyl carbamate group further modulates this reactivity by providing steric and electronic effects that can influence the rate of alkylation [3].

Prodrug design Alkylating agents Nucleophilic substitution

Diltiazem Metabolite Confirmation by LC-MS/MS

Benzyl (2-chloroethyl)methylcarbamate (compound 21) has been unequivocally identified as a diltiazem metabolite in human urine using combined liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its identity was verified by comparison with a synthetic standard, confirming its presence among the eight major cis-diltiazem metabolites [1]. This analytical verification distinguishes it from other potential diltiazem-related compounds that are either synthetic artifacts or minor metabolites with unconfirmed structures. The LC-MS/MS method provides a validated analytical reference for the detection and quantification of this specific metabolite in biological matrices [1].

Metabolite identification LC-MS/MS Diltiazem biotransformation

Cbz vs. Other Carbamate Protecting Groups

The benzyl carbamate (Cbz) group in Benzyl (2-chloroethyl)methylcarbamate provides a distinct deprotection strategy via catalytic hydrogenolysis (e.g., H₂, Pd/C), which is orthogonal to other common amine protecting groups. For example, the Cbz group is stable to the acidic conditions used to remove Boc groups (e.g., TFA) and to the basic conditions used to remove Fmoc groups (e.g., piperidine) [1]. Conversely, Cbz is labile under hydrogenolysis conditions, while Boc and Fmoc are stable. This orthogonality allows for sequential deprotection in complex synthetic sequences without compromising other functional groups [2]. While specific kinetic data for the hydrogenolysis of this exact compound is not available, class-level knowledge of Cbz carbamates establishes its predictable behavior under standard conditions [3].

Peptide synthesis Protecting group orthogonality Hydrogenolysis

Benzyl (2-chloroethyl)methylcarbamate: Validated Applications


Diltiazem Metabolism & Pharmacokinetic Studies

This compound is an essential analytical standard for quantifying the specific diltiazem metabolite (compound 21) in biological matrices such as plasma and urine. Its use is supported by direct LC-MS/MS confirmation of its identity in human samples [1]. Researchers investigating diltiazem's metabolism, pharmacokinetics, or drug-drug interactions can utilize this compound to calibrate assays and accurately measure the contribution of this specific metabolic pathway to the overall drug profile. The established IC₅₀ value of 112.2 µM for Ca²⁺ antagonism [1] further allows for the correlation of metabolite concentrations with potential pharmacological effects, distinguishing its role from more potent metabolites like the O-demethylated metabolite (IC₅₀ = 40.4 µM) [1].

Synthesis of Orthogonally Protected Amines

In multi-step organic synthesis, particularly in peptide and medicinal chemistry, Benzyl (2-chloroethyl)methylcarbamate serves as a bifunctional building block. The Cbz group provides a robust amine protection that is orthogonal to Boc and Fmoc groups, allowing for selective deprotection via hydrogenolysis without affecting acid- or base-labile functionalities [2]. Simultaneously, the 2-chloroethyl moiety can be exploited as a latent electrophile for subsequent nucleophilic substitution or cyclization reactions, enabling the construction of complex molecular architectures [3]. This dual functionality differentiates it from simpler Cbz-protected amines like Cbz-Cl or Cbz-OSu, which lack the reactive chloroethyl handle.

Latent Alkylating Prodrug Design & Evaluation

The 2-chloroethyl group in this compound confers potential as a prodrug moiety or an affinity label in chemical biology. Its ability to undergo nucleophilic substitution allows for the design of molecules that can covalently modify biological targets [3]. While direct comparative kinetic data is limited for this specific compound, its structural class is known to possess this reactivity, distinguishing it from non-halogenated carbamate analogs [3]. Researchers developing targeted covalent inhibitors or prodrugs requiring a masked electrophile can utilize this compound as a scaffold, with the Cbz group serving as a removable protecting group for the amine functionality.

Reference Standard for Carbamate Stability Studies

This compound can serve as a model substrate in fundamental studies of carbamate hydrolysis and stability. While specific rate constants are not available, its structure combines a benzyl carbamate (which undergoes hydrogenolysis) with a 2-chloroethyl group (which can undergo hydrolysis or intramolecular cyclization) [3]. This makes it a valuable probe for investigating the interplay between different carbamate cleavage mechanisms under various conditions (acidic, basic, reductive). Such studies are relevant for understanding the stability of carbamate-based prodrugs and for developing new deprotection methodologies in organic synthesis [3].

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